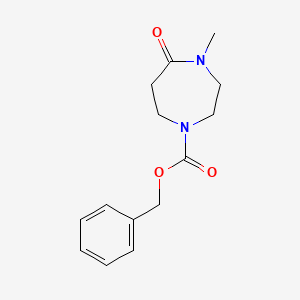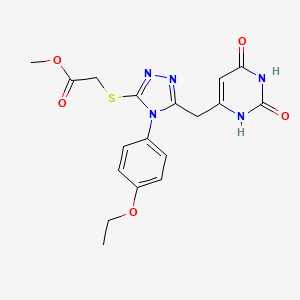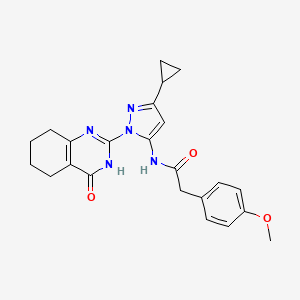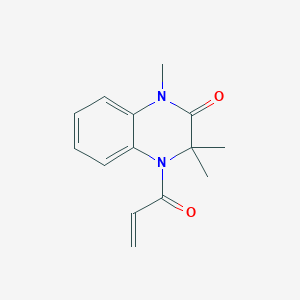![molecular formula C26H25N3O3 B2691952 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 1018053-42-3](/img/structure/B2691952.png)
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings. It’s a key component of many bioactive heterocyclic compounds that are of wide interest due to their diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) to provide benzimidazoles in good yields .Molecular Structure Analysis
The structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis
Benzimidazole is a strong electron donor molecule that can be used for n-type doping. It shows conductivity of 2 × 10−3 S/cm as a dopant .Applications De Recherche Scientifique
Optimization of PARP Inhibitors
Researchers have developed phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors showing excellent enzyme and cellular potency. These efforts led to the identification of compounds with excellent potency against PARP-1 enzyme, demonstrating good in vivo efficacy in cancer models, highlighting their potential in cancer therapy without discussing drug use or dosage directly (Penning et al., 2010).
NMDA Receptor Antagonists
The development of selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides was reported. These derivatives showed low nanomolar activity in both binding and functional assays, suggesting their potential in neurological disorders research (Borza et al., 2007).
Antimicrobial and Antifungal Studies
A study on novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives revealed broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their significance in developing new antimicrobial agents. This research underscores the chemical's versatility in synthesizing compounds with potential health benefits (Padalkar et al., 2014).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel benzimidazole derivatives have been explored for various pharmacological screenings, including anticonvulsant activities. Such studies offer a foundation for further research into the therapeutic applications of these compounds (Shaharyar et al., 2016).
DNA Binding and Cytotoxicity
Research on benzimidazole-based Schiff base copper(II) complexes has demonstrated significant DNA binding and cytotoxic effects against cancer cell lines. This suggests the compound's utility in exploring novel cancer therapies, emphasizing its role in understanding DNA interactions and potential anticancer properties (Paul et al., 2015).
Mécanisme D'action
Orientations Futures
The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic . Benzimidazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Therefore, the exploration of benzimidazole derivatives, like the compound you’re asking about, could be a promising direction for future research.
Propriétés
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-21(18-32-22-11-5-2-6-12-22)17-29-24-14-8-7-13-23(24)27-26(29)19-15-25(31)28(16-19)20-9-3-1-4-10-20/h1-14,19,21,30H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJRWEXZNAMDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylindazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691877.png)
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2691878.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)





![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2691886.png)

![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)
